4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S and a molecular weight of 354.21 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring, a nitro group, and a sulfonamide group.
Preparation Methods
The synthesis of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then chlorinated to introduce the chloro substituent at the 3-position .
The next step involves the nitration of the benzene ring to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . Finally, the sulfonamide group is introduced through the reaction of the chlorinated quinoxaline derivative with a suitable sulfonamide reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.
3-nitro-N-(3-chloroquinoxalin-2-yl)benzene-1-sulfonamide: This compound has a nitro group at a different position, which can affect its overall properties.
N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide: The presence of a methyl group instead of a chloro group can lead to variations in its chemical and biological behavior.
Properties
CAS No. |
522628-96-2 |
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Molecular Formula |
C14H8Cl2N4O4S |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-chloro-N-(3-chloroquinoxalin-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-9-6-5-8(7-12(9)20(21)22)25(23,24)19-14-13(16)17-10-3-1-2-4-11(10)18-14/h1-7H,(H,18,19) |
InChI Key |
ZDDVIRYZARFPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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